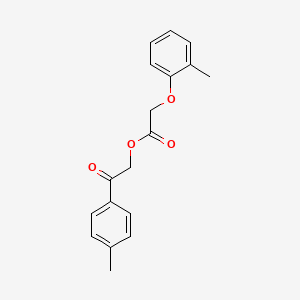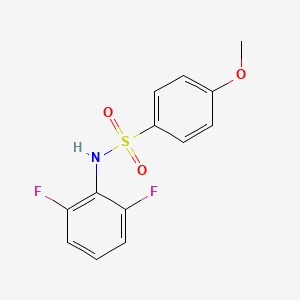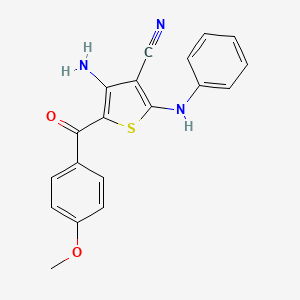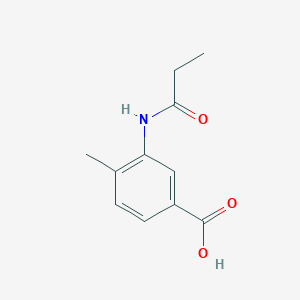
N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide, commonly known as BML-275, is a small molecule inhibitor of the enzyme AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been linked to a range of beneficial effects, including improved glucose uptake and lipid metabolism, and reduced inflammation and oxidative stress. BML-275 has been widely used as a research tool to investigate the role of AMPK in various cellular and physiological processes.
Mécanisme D'action
BML-275 acts as a competitive inhibitor of the catalytic subunit of N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide, preventing its phosphorylation and activation. This leads to downstream effects on a variety of cellular processes that are regulated by N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide, including glucose uptake, lipid metabolism, and inflammation.
Biochemical and physiological effects:
BML-275 has been shown to have a range of biochemical and physiological effects, depending on the cell type and experimental conditions. In general, inhibition of N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide by BML-275 leads to reduced glucose uptake and glycogen synthesis, increased fatty acid synthesis and storage, and increased inflammatory signaling. However, the specific effects of BML-275 can vary depending on the experimental system and the duration and degree of N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide inhibition.
Avantages Et Limitations Des Expériences En Laboratoire
BML-275 has several advantages as a research tool. It is a potent and specific inhibitor of N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide, and has been extensively validated in multiple cell types and experimental systems. It is also relatively easy to synthesize and has good solubility in aqueous solutions. However, there are also some limitations to its use. BML-275 can have off-target effects on other kinases, particularly at higher concentrations. It can also be toxic to some cell types, particularly at prolonged exposure times or high concentrations.
Orientations Futures
There are several potential future directions for research on BML-275 and its effects on N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide signaling. One area of interest is the role of N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide in cancer metabolism and the potential therapeutic benefits of N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide activation in cancer treatment. Another area of interest is the effects of N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide inhibition on aging and age-related diseases, such as neurodegenerative disorders. Additionally, further studies are needed to fully understand the effects of BML-275 on other cellular signaling pathways and to develop more potent and specific inhibitors of N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide.
Méthodes De Synthèse
BML-275 can be synthesized using a two-step process starting from 2-bromo-4-methylbenzoic acid. The first step involves the conversion of the acid to the corresponding acid chloride using thionyl chloride and pyridine. The acid chloride is then reacted with ethyl hydrazinecarboxylate in the presence of triethylamine to yield the pyrazole carboxamide product.
Applications De Recherche Scientifique
BML-275 has been used extensively as a research tool to investigate the role of N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide in a variety of cellular and physiological processes. It has been shown to inhibit N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide activity in multiple cell types, including hepatocytes, adipocytes, and skeletal muscle cells. BML-275 has been used to study the effects of N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide inhibition on glucose uptake, lipid metabolism, and inflammation, among other processes. It has also been used to investigate the potential therapeutic benefits of N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide activation in various disease models, including diabetes, cancer, and cardiovascular disease.
Propriétés
IUPAC Name |
N-(2-bromo-4-methylphenyl)-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c1-3-17-7-6-12(16-17)13(18)15-11-5-4-9(2)8-10(11)14/h4-8H,3H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLSKNLZMBFIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=C(C=C(C=C2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5727733.png)
![7-[(2,5-dimethylbenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727743.png)
![1-isopropoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5727761.png)
![methyl {5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B5727768.png)


![[bis(4-chlorophenyl)methyl]formamide](/img/structure/B5727782.png)




![2,4-dichloro-5-[(2-chlorobenzoyl)amino]benzamide](/img/structure/B5727822.png)

![N'-(1-ethylpropylidene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide](/img/structure/B5727844.png)